Journal Name:Journal of the Chemical Society A: Inorganic, Physical, Theoretical
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Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000313
The absorption and circular-dichroism spectra of the four isomers of tris-(+)-alanatocobalt(III) and of two of the four isomers of the corresponding L-glutamic acid complex are reported. The absolute configuration of the complexes and the electronic transitions from the ground to the components of the octahedral T1g state of cobalt (III) are assigned. The relations between the conformation of the chelate rings, the configuration of the rings around the metal ion, and the circular dichroism are discussed.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000307
The effects of association in aqueous solution between a variety of anions and a number of tris-diamine complex d3 and d6 metal ions have been studied over a range of anion concentrations. It is found that all multiply charged and the majority of singly charged anions diminish and enhance the respective areas of the circular-dichroism bands due to the Ea and the A2 components of the low-energy octahedral T1g transition. With a number of the anions studied these trends in band-area changes are reversed at higher anion concentrations, and an interionic charge-transfer absorption and circular-dichroism band is observed. Some singly charged anions, notably hydroxide and the halides, are found to be exceptional and induce circular-dichroism changes different from those produced by the majority of the anions investigated. The factors governing the effects of ion-association on the circular-dichroism spectra of trisdiamine complex metal ions are discussed.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000301
The stability constants of the outer-sphere complexes MLn, n= 1–4, formed by the (+)-trisethylenediamine-cobalt(III) ion (M) with selenite (L) have been determined from circular-dichroism measurements in aqueous solution at constant ionic strength, and from the formation constants the circular-dichroism spectra of the individual complexes MLn have been obtained. From similar measurements and known stability constants, the circular-dichroism spectra of the outer-sphere complexes MLn have been derived for L = thiosulphate, n= 1–4, and L = ferrocyanide, n= 1 or 2. The results show that the rotational strengths of the A2 and the Ea components of the octahedral T1g transition of cobalt(III) are enhanced and diminished, respectively, in the complexes MLn with n odd, and that the circular-dichroism spectrum reverts towards that of the free complex ion M in the corresponding complex MLn+1. Trends in the relative stabilities of the outer-sphere complexes and in the intensity of the interionic charge-transfer absorption and circular-dichroism bands indicate that dispersion and charge-transfer forces become progressively more important in outer-sphere co-ordination as the overall charge of the complex MLn becomes more negative. In the group D3 of the free complex ion the charge-transfer transition has E symmetry in the complexes MLn with n odd and has components with A2 and E symmetry if n is even.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000300
The reaction of cyclo-octa-1,5-diene and bicyclo[2,2,1]hepta-2,5-diene with a carbonyl-containing solution has been shown to yield complexes of the type [RuCl2(CO)(diene)]2. Complexes [RuX2(PPh3)2(C7H8)](X = Cl or Br) have been prepared by the reaction of [RuX2(PPh3)4] with bicyclo[2,2,1]hepta-2,5-diene. New complexes of the type [RuCl2(CO)(L)3](L = pyridine, 3-methylpyridine) are described.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000296
Thermodynamic data have been obtained at 25° for the formation of cobalamin Factor B–imidazole and for the acid ionisation of the imino NH group in this complex. For the formation reaction ΔG°=–5·58 ± 0·03 kcal. mole–1, ΔH°=–6·3 ± 0·5 kcal. mole–1, and ΔS°=–2·4 ± 1·7 e.u. For the acid ionisation of the free imino-group of the bonded imidazole, pK3°= 11·39 ± 0·03, ΔH3°= 12·1 ± 1·0 kcal. mole–1, and ΔS3°=–12 ± 4 e.u. The acid ionisations of the non-bonded amino –NH3+ and imino NH in factor B–histamine have also been investigated, and yield the following thermodynamic data: for the amino –NH3+, pK5°= 4·49 ± 0·02, ΔH5°= 4·7 ± 0·9 kcal. mol–1, and ΔS5°=–5 ± 3 e.u.; for the imino NH, pK6°= 11·00 ± 0·02, ΔH6°= 11·7 ± 1·0 kcal. mol–1, and ΔS6°=–11 ± 3 e.u. The significance of these results is discussed.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000293
The vapour-phase hetero-association of trifluoroacetic acid with acetic acid has been investigated over the range 3–90°, using both a vapour-density technique and a pressure–temperature method reported previously. Equilibrium constants and the enthalpy of the hetero-association reaction are reported; these values indicate that an extremely stable hetero-dimer is formed in this system.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000286
Equilibrium constants have been obtained spectrophotometrically for the stepwise replacement by iodide of the chloride in trans-Rh en2Cl2+, and of the bromide in trans-Rh en2Br2+. At 90°K1(Cl–:I–)= 7·0. Extrapolation to 90° of data obtained at lower temperatures gives K2(Cl–:I–)= 2·2 and K2(Br–:I–)= 1·9. The temperature-dependence of the equilibrium constants lead to the following enthalpy data. ΔH1°(Cl–:I–)=–0·1 ± 0·9, ΔH2°(Cl–:I–)=–6·2 ± 9·4, ΔH1°(Br–:I–)=–2·6 ± 0·4, and ΔH2°(Br–:I–)= 3·4 ± 0·3 kcal./mole.From these, and other obtained previously, it is possible to obtain the relative enthalpies of bonding of the dihalogeno-complexes in aqueous solution. These are in the order di-iodo > iodobromo > iodochloro > dibromo > bromochloro > dichloro. The values are discussed in terms of class (a) or (b) character of these complexes and the extent to which this is affected by the nature of the halide in the trans-position.The preparation and ultraviolet and visible absorption spectra of some new trans-bisethylenediaminediacidorhodium(III) complexes are reported.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000284
Depression in the transition temperature of Glauber's salt due to the presence of WO42– and its polyanions have been measured at different pH values. The average degrees of condensation calculated from these measurements indicate the existence of mono-, tri-, and hexa-polytungstates. Polymerisation towards WO3 takes place on further acidification. At still higher acidities the formation of WO22+ is indicated.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000281
Ferric oxalate on thermal decomposition produces an oxide with a porous structure which differs according to the nature of the heat treatment. In particular, there is a marked difference between samples heated directly at temperatures around 400°C and samples heated to this temperature after previous heat treatment at 190°. This is associated with the rapidity of the transformation from an amorphous to a crystalline modification of ferric oxide at about 400°.
The thermal decomposition of oxalates. Part V. The thermal decomposition of nickel oxalate dihydrate
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000278
The intermediate and final products of the isothermal decomposition of nickel oxalate dihydrate in air and nitrogen have been characterised by physical adsorption, X-ray diffraction, and electron micrography, and their properties related to possible reaction kinetics.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000274
Beryllium borohydride complexes, L,BeB2H8(L = Et2O, Me3P, Me2PH, Et3P, Me3N, and Me2NH) are liquid at room temperature and monomeric in benzene solution. Their formation has been followed tensimetrically. The trimethylphosphine complex, Me3PBeB2H8, absorbs a further mol. of trimethylphosphine giving a solid from which trimethylphosphine–borane and some free trimethylphosphine can be evaporated, leaving a viscous liquid residue, whose infrared spectrum contains the broad absorption at ca. 1750 cm.–1 characteristic of polymeric beryllium hydride.The infrared spectrum of beryllium deuteride, prepared from triphenylphosphine and beryllium borodeuteride is compared with that of beryllium hydride.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000270
The nine compounds L,GaX3 where L is Et2O, Me2S, or Et2S and X is Cl, Br, or I have been prepared, most of them for the first time. Thermochemical data have been obtained on the tribromide and tri-iodide complexes and the results, together with known data on the trichloride complexes, are interpreted in terms of steric and polarisability effects. The donor strength of nitrogen, oxygen, and sulphur towards all three trihalides follows the sequence N > S > O. For each ligand the sequence of acceptor strengths is GaCl3 > GaBr3 > Gal3.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000267
The 1 : 1 adducts of triethylamine with gallium trichloride, tribromide, and tri-iodide have been prepared and characterised by melting point–composition diagrams. Two other new compounds C5H5N,Gal3 and 2C5H5N,GaBr3 have also been prepared.The heats of formation of the 1 : 1 pyridine adducts of gallium tribromide and tri-iodide and of the 2 : 1 adduct with the tribromide were determined calorimetrically and compared with the corresponding data for the pyridine adducts of gallium trichloride. The results have been used to estimate the gas-phase heats of formation, the intrinsic heats of addition, and the donor–acceptor bond dissociation energies; each of these quantities follows the order GaCl3 > GaBr3 > Gal3. Comparison with the corresponding pyridine adducts of the boron and aluminium trihalides indicates that the relative acceptor strength towards pyridine follows the order AlX3 > BX3 > GaX3.The heats of formation of the triethylamine adducts of the gallium trihalides were also measured; there is a dramatic decrease in acceptor strength in the sequence GaCl3 GaBr3 > Gal3. This is interpreted in terms of a steric effect.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000264
The products of reaction between dimethylcadmium and several alcohols, giving (MeCdOR)n, are similar to those derived from dimethylzinc in being tetrameric in benzene solution. The dimeric t-butoxide (MeCdOBut)2 is exceptional. The sparingly soluble methoxide is isomorphous with crystalline (MeZnOMe)4 and is therefore also a tetramer in the solid state. Unlike the alkoxides, the phenoxide yields a pyridine adduct. Some thiols give insoluble methylcadmium derivatives, but 2-methylpropane-2-thiol gives (MeCdSBut)4, and propane-2-thiol gives (MeCdSPri)6. Infrared absorptions due to the methylcadmium group in ten compounds are reported.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000262
The preparation of protactinium pentabromide, PaBr5, from the pentoxide has been investigated; the most satisfactory method is the reaction between bromine vapour and a mixture of protactinium pentoxide and carbon at 600–700°, in a sealed evacuated vessel. The yellow-green oxytribromide, PaOBr3, which is obtained as a by-product of this reaction, is more conveniently prepared by the action of oxygen on the pentabromide at 350°. The oxytribromide disproportionates at 500° in a vacuum, to give the pentabromide and the white dioxybromide PaO2Br. Some chemical properties, infrared spectra, and X-ray powder diffraction data are reported for these bromides.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000258
Phosphine oxide complexes of protactinium, niobium, and tantalum pentachloride, MCl5,R3PO [M = Pa, Nb, and Ta; R = C6H5 and N(CH3)2] and MCl5,R2R′PO (M = Pa and Ta; R = C6H5; R′= C6H5·CH2), have been prepared in anhydrous methyl cyanide and methylene dichloride. Niobium(V), but not protactinium(V), forms an oxychloro-complex, NbOCl3,2(C6H5)3PO, in the presence of an excess of triphenylphosphine oxide. Some chemical properties, infrared spectra, and X-ray powder diffraction data are reported.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000254
The preparation, from aqueous hydrofluoric acid solution, of anhydrous heptafluoroprotactinates(V), M2PaF7(M = K, NH4, Rb, and Cs), and of lithium and sodium octafluoroprotactinates(V), M3PaF8, is described. Octafluoro-complexes containing larger cations (M = K and Cs) have been prepared by heating together the appropriate alkali-metal fluoride and the heptafluoro-complex in an inert atmosphere. The preparation of hexafluoro-complexes from aqueous hydrofluoric acid is discussed, and some chemical properties, X-ray diffraction data, and infrared spectra are reported for the three classes of compound.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000249
Pure samples of tri-n-alkyl phosphites, di-n-alkyl phosphonates, di-n-propyl n-alkylphosphonates, di-n-alkyl ethylphosphonates (methyl to octyl) of tri-n-alkyl orthophosphates (butyl to heptyl), of tri-2-n-alkoxyethyl phosphites (methoxy- to hexyloxy-), of di-2-n-alkoxyethyl phosphonates (methoxy- to heptyloxy-) and of 2-n-alkoxy-4-methyl- 1,3,2-dioxaphospholans (methoxy- to hexyloxy-) have been prepared and their refractive indices at 20° and densities and surface tension over a range of temperatures determined: the infrared spectra were measured in detail for a number of representative compounds. The parachors, refractions, and molecular refraction coefficients for the bonds (PO), (P–O), (P–C), (P–H) and for the 1,3,2-dioxaphospholan ring have been evaluated from the new experimental data.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000246
The electric dipole moments of compounds with bonds between O or S atoms and C, Si, Ge, or Sn atoms have been measured in benzene solution at 25·00°. The Me3XO– and Me3XS– group moments are deduced, and evidence obtained for pπ–dπ interaction in the Si–O bond.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000242
The ultraviolet spectra of (R3X)2O and (R3X)2S, where R is an alkyl group and X = C, Si, Ge, or Sn, of the two series Me4–n C(SMe)n and Me4–n Si (SMe)n, where n= 1–4, and of Ge (SMe)4 and Bun4 Sn have been determined in pure hexane over the wavelength range 195–350 mµ. The tin compounds absorb at about 204mµ but analogous C, Si, or Ge compounds are transparent in this region. It is suggested that there is an interaction between the 3d orbitals of sulphur and silicon atoms.
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